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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B094021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Streptolysin O (SLO) is a potent, pore-forming exotoxin produced by Group A, C, and G

streptococci, playing a crucial role in the pathogenesis of streptococcal infections. As a member

of the cholesterol-dependent cytolysin (CDC) family, its ability to disrupt host cell membranes is

central to its virulence. This technical guide provides an in-depth analysis of the molecular

weight, structure, and cellular mechanisms of Streptolysin O, offering valuable insights for

research and therapeutic development.

Molecular Weight of Streptolysin O
The molecular weight of Streptolysin O has been determined by various experimental

techniques, yielding consistent yet slightly varied results. These variations can be attributed to

the specific methodologies employed, the strain of Streptococcus pyogenes from which the

protein is derived, and post-translational modifications or proteolytic cleavage. The full-length

protein consists of 571 amino acids[1][2][3]. However, it can undergo proteolytic cleavage of an

N-terminal region of about 70 residues after secretion[4].
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Experimental Technique
Reported Molecular
Weight (kDa)

Source

SDS-PAGE ~69 [1][5][6]

SDS-PAGE 64

SDS-PAGE 62 [7]

SDS-PAGE 60 [8]

Mass Spectrometry

(calculated)
60,144 [8][9]

Gel Filtration ~60.5 [10]

Sucrose Density Gradient

Ultracentrifugation
~60.5 [10]

Deduced from Gene Sequence 63 [11][12][13]

Recombinant Expression

(calculated)
60.1 [14]

Recombinant Expression

(predicted)
64 [1]

Structural Characteristics of Streptolysin O
Streptolysin O is a single polypeptide chain that folds into four distinct domains, a

characteristic feature of the CDC family[4][15][16]. The crystal structure of SLO reveals a

molecule rich in β-sheets[4]. These domains undergo significant conformational changes

during the process of pore formation.

Domain 1 (D1): Located at the N-terminus, this domain is proline-rich and is believed to be

crucial for the structural integrity of the protein during the conformational changes that lead

to pore formation[16].

Domain 2 (D2): This domain is involved in the oligomerization of SLO monomers on the host

cell membrane[16].
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Domain 3 (D3): Rich in β-sheets, this domain contains two transmembrane helix regions

(TMH1 and TMH2) that are essential for forming the β-barrel pore in the target

membrane[17].

Domain 4 (D4): The C-terminal domain is responsible for the initial binding of SLO to

cholesterol in the host cell membrane[16][18]. It contains a conserved undecapeptide motif

(ECTGLAWEWWR) rich in tryptophan residues, which is a signature sequence in CDCs and

plays a key role in membrane recognition and insertion[4][17].

A notable feature of SLO is the presence of an N-terminal region of about 70 amino acids,

designated as Domain 0, which is not found in other CDCs. This domain is not required for the

toxin's hemolytic activity but is critical for the SLO-mediated translocation of Streptococcus

pyogenes NAD-glycohydrolase (SPN) into the host cell cytoplasm, enhancing cytotoxicity[4].

Experimental Protocols
Purification of Recombinant Streptolysin O
A common method for obtaining highly pure and active Streptolysin O for experimental use is

through recombinant expression in Escherichia coli.

Methodology:

Cloning and Expression: The gene for SLO is cloned into an expression vector. The

expression of the recombinant protein is induced in E. coli.

Cell Lysis: The bacterial cells are harvested and lysed to release the intracellular contents,

including the recombinant SLO.

Affinity Chromatography: If the recombinant protein is expressed with an affinity tag (e.g., a

polyhistidine-tag), it is purified using the corresponding affinity chromatography (e.g., Nickel-

NTA).

Ion-Exchange Chromatography: Further purification is achieved using ion-exchange

chromatography, such as on CM-Sepharose and Mono Q columns, to separate SLO from

other proteins based on charge[12].
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Size-Exclusion Chromatography: The final purification step often involves size-exclusion

chromatography to obtain a homogenous preparation of monomeric SLO.

Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE,

which should show a single band at the expected molecular weight[8].

Activity Assay: The hemolytic activity of the purified SLO is determined using a hemolysis

assay with erythrocytes.

Determination of Molecular Weight by SDS-PAGE
Methodology:

Sample Preparation: The purified SLO sample is mixed with a loading buffer containing SDS

and a reducing agent (e.g., β-mercaptoethanol or DTT) and heated to denature the protein.

Electrophoresis: The denatured protein sample is loaded onto a polyacrylamide gel. An

electric field is applied, causing the negatively charged proteins to migrate towards the

positive electrode. The polyacrylamide matrix sieves the proteins based on their size, with

smaller proteins migrating faster.

Staining: After electrophoresis, the gel is stained with a protein-specific dye, such as

Coomassie Brilliant Blue, to visualize the protein bands.

Molecular Weight Estimation: The migration distance of the SLO band is compared to that of

a set of standard proteins with known molecular weights run on the same gel. A standard

curve is generated by plotting the logarithm of the molecular weight of the standards against

their migration distance. The molecular weight of SLO is then interpolated from this curve.

Cellular Mechanisms and Signaling Pathways
Streptolysin O exerts its cytotoxic effects through pore formation, which leads to the disruption

of cellular homeostasis and the activation of specific signaling pathways.

Pore Formation by Streptolysin O
The formation of pores by SLO is a multi-step process that begins with the binding of soluble

monomers to cholesterol in the host cell membrane. This is followed by oligomerization of the
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monomers into arc- and ring-shaped structures, which then insert into the membrane to form

large pores with a diameter of over 12 nm[8][16][19][20].

Streptolysin O Pore Formation Workflow
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Streptolysin O Pore Formation Workflow

Induction of Apoptosis in Macrophages
SLO is a key virulence factor that allows Streptococcus pyogenes to evade the host immune

system by inducing rapid, caspase-dependent apoptosis in macrophages[4][8].

The proposed signaling pathway involves the following steps:

Internalization of GAS: Group A Streptococcus is internalized by macrophages.

SLO Secretion: Within the phagosome, GAS secretes SLO.
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Mitochondrial Attack: SLO forms pores in the mitochondrial outer membrane.

Cytochrome c Release: The pores lead to the release of cytochrome c from the mitochondria

into the cytosol[8][11].

Caspase Activation: Cytochrome c activates the intrinsic pathway of apoptosis, leading to the

activation of caspases[4][8][11].

Apoptosis: The activation of the caspase cascade results in the programmed cell death of

the macrophage.

SLO-Induced Intrinsic Apoptosis Pathway
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SLO-Induced Intrinsic Apoptosis Pathway

Prevention of Phagolysosome Acidification
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SLO plays a critical role in the intracellular survival of Streptococcus pyogenes within

macrophages by preventing the acidification of the phagolysosome[1][21].

The mechanism involves:

Phagocytosis of GAS: Macrophages engulf GAS into a phagosome.

Phagolysosome Formation: The phagosome fuses with a lysosome to form a

phagolysosome.

SLO-mediated Pore Formation: GAS within the phagolysosome secretes SLO, which forms

pores in the phagolysosomal membrane[14][21].

Inhibition of Acidification: These pores disrupt the proton gradient, preventing the acidification

of the phagolysosome[1][21].

Translocation of NADase: SLO also facilitates the translocation of NAD-glycohydrolase

(NADase) from the phagolysosome into the macrophage cytosol, further contributing to

cytotoxicity[1][21].

Bacterial Survival: The neutral pH environment within the phagolysosome allows GAS to

survive and replicate within the macrophage[1][21].
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SLO-Mediated Inhibition of Phagolysosome Acidification

Conclusion
Streptolysin O is a multifaceted virulence factor with a well-defined structure and a complex

mechanism of action. Its ability to form pores in host cell membranes is central to its cytotoxicity

and its role in immune evasion. A thorough understanding of the molecular weight, structure,

and signaling pathways associated with Streptolysin O is essential for the development of

novel therapeutic strategies to combat streptococcal infections. This guide provides a

comprehensive overview of these key aspects to aid researchers and drug development

professionals in their efforts to target this important bacterial toxin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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